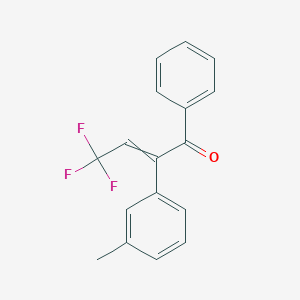

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the trifluoroacetophenone, followed by the addition of a suitable electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes stereoselective reduction at the ketone and alkene functionalities:

-

Key Mechanistic Insight : The trifluoromethyl group stabilizes transition states during enantioselective reductions, enabling high stereocontrol with Ru catalysts .

Conjugate Additions

Nucleophilic additions to the β-carbon occur via Michael acceptors:

-

Stereochemical Outcome : The BOX ligand induces facial selectivity, favoring (R)-configured products .

Acid-Promoted Cyclization

Strong acids (e.g., FeCl<sub>3</sub>, FSO<sub>3</sub>H) facilitate intramolecular electrophilic aromatic substitution:

| Acid | Arene Partner | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| FeCl<sub>3</sub> | Para-xylene | CF<sub>3</sub>-indane derivative | 81% | cis > trans | |

| FSO<sub>3</sub>H | Benzene | Trifluoromethylated alkene | 75% | E-config |

-

Mechanism : Protonation generates an allylic carbocation, which undergoes cyclization or alkylation depending on the arene’s nucleophilicity .

Oxidation

Controlled oxidation modifies the ketone moiety:

| Oxidizing Agent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 60°C | 4-Aryl-4-oxo-carboxylic acid | 68% | Requires pH < 2 | |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, –78°C | Ozonide intermediate | – | Followed by reductive workup |

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling and isomerization:

| Catalyst | Reagent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| [IrCp*Cl<sub>2</sub>]<sub>2</sub> | H<sub>2</sub> (1 atm) | Saturated ketone | 85% | – | |

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | Biaryl-coupled product | 62% | – |

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of selective COX-II inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat conditions such as osteoarthritis and rheumatoid arthritis. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .

Case Study: Celecoxib Synthesis

A notable application is its role as an intermediate in the synthesis of celecoxib, a widely used COX-II inhibitor. The synthesis involves several steps where this compound is reacted with various reagents to yield celecoxib efficiently .

Material Science Applications

2. Development of Functional Materials

The compound's unique electronic properties make it suitable for developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo charge transfer processes can be exploited in designing materials with enhanced electronic characteristics.

3. Photochemical Applications

Due to its structural characteristics, this compound can participate in photochemical reactions that lead to the formation of new compounds under UV light. This property is valuable in synthesizing complex organic molecules through photochemical pathways .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Synthesis of celecoxib |

| Material Science | Development of functional materials such as OLEDs and OPVs | Organic electronics |

| Photochemistry | Participation in photochemical reactions | Synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenyl groups can facilitate binding to aromatic residues in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-3-phenyl-2-butenoic acid

- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C16H14F3O. The trifluoromethyl group contributes to its lipophilicity and reactivity, which may influence its biological interactions.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets effectively. The presence of the phenyl and methyl groups in this compound may facilitate interactions with various biomolecules, including proteins and nucleic acids.

Anticancer Activity

A study by Yanchang Shen et al. demonstrated that fluorinated compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting cancer pathways by modulating signaling cascades involved in tumor growth .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Fluorinated compounds have been documented to exhibit increased potency against various microbial strains. For example, research has indicated that similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Effects :

- Antimicrobial Assessment :

Data Tables

Properties

CAS No. |

921932-38-9 |

|---|---|

Molecular Formula |

C17H13F3O |

Molecular Weight |

290.28 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C17H13F3O/c1-12-6-5-9-14(10-12)15(11-17(18,19)20)16(21)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

MXOUQGNAHXRAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.